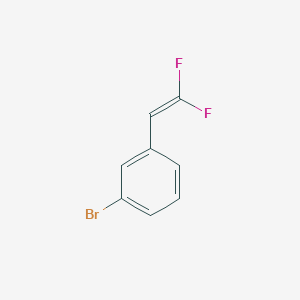
3-Bromo-beta,beta-difluorostyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-beta,beta-difluorostyrene is a useful research compound. Its molecular formula is C8H5BrF2 and its molecular weight is 219.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Bromo-beta,beta-difluorostyrene has garnered attention for its potential therapeutic applications. The introduction of bromine and difluoromethyl groups can enhance the biological activity of compounds, making them suitable candidates for drug development.
- Anticancer Agents : Research indicates that derivatives of beta,beta-difluorostyrene exhibit promising anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells, suggesting a mechanism linked to their ability to interfere with cellular pathways involved in tumor growth .
- Antimicrobial Activity : The halogenated nature of this compound has been associated with enhanced antimicrobial properties. Compounds with similar structures have demonstrated increased efficacy against various pathogens, indicating that the incorporation of bromine atoms may play a crucial role in improving bioactivity .
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry. Its reactivity allows for the construction of complex molecular architectures through various coupling reactions.
- Palladium-Catalyzed Reactions : this compound is often utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions. These methods allow for the formation of carbon-carbon bonds, facilitating the synthesis of more complex fluorinated compounds .
- Synthesis of Fluorinated Heterocycles : The compound can be employed to synthesize fluorinated heterocycles, which are important in pharmaceuticals and agrochemicals. Its ability to participate in cyclization reactions enables the generation of diverse chemical entities with potential biological activity .
Material Science
In material science, this compound is explored for its potential in developing new materials with enhanced properties.
- Fluorinated Polymers : The incorporation of fluorinated monomers like this compound into polymer matrices can improve thermal stability and chemical resistance. This makes them suitable for applications in coatings, adhesives, and other industrial materials .
- Specialty Resins : Research shows that the use of this compound can lead to the development of specialty resins with unique mechanical and thermal properties, potentially expanding their utility in various industrial applications .
Case Study 1: Anticancer Activity
A study published in Organic Letters demonstrated that derivatives of this compound showed significant inhibition of cancer cell lines. The research highlighted structure-activity relationships that could guide future drug design efforts .
Case Study 2: Synthesis Methodologies
Research documented in Chemical Letters detailed a novel approach to synthesizing beta,beta-difluorostyrenes via palladium-catalyzed coupling reactions. This method showcased high functional group tolerance and efficient yields, paving the way for further exploration into complex fluorinated compounds .
Eigenschaften
CAS-Nummer |
84750-92-5 |
|---|---|
Molekularformel |
C8H5BrF2 |
Molekulargewicht |
219.03 g/mol |
IUPAC-Name |
1-bromo-3-(2,2-difluoroethenyl)benzene |
InChI |
InChI=1S/C8H5BrF2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-5H |
InChI-Schlüssel |
BCGPNQGFMONPMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















